N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine
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Overview
Description
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,3-Thiadiazole-4-carboxaldehyde
- 1,2,3-Thiadiazole-4-methylamine
Uniqueness
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is unique due to its specific structural features, which confer distinct biological activities compared to other thiadiazole derivatives
Biological Activity
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃S
- Molecular Weight : 185.29 g/mol
- CAS Number : 1156893-77-4
Biological Activities
Thiadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to this compound include:
-
Antimicrobial Activity :
- Thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL for bacteria and 31.25 to 62.5 μg/mL for fungi .
- Antitumor Activity :
- Anti-inflammatory Effects :
- CNS Activity :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Thiadiazole derivatives can act as inhibitors of various enzymes involved in critical biological pathways such as phosphodiesterases and carbonic anhydrases .
- Receptor Interaction : These compounds may interact with specific receptors (e.g., adenosine A3 receptors), leading to varied physiological responses including analgesic effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Antimicrobial Study :
- Antitumor Research :
- Anti-inflammatory Evaluation :
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-4-8(2,3)9-5-7-6-12-11-10-7/h6,9H,4-5H2,1-3H3 |
InChI Key |
SWRJPJILDTYMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CSN=N1 |
Origin of Product |
United States |
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